![molecular formula C6H6ClN3S2 B14143717 (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide CAS No. 6286-19-7](/img/structure/B14143717.png)
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide typically involves the condensation reaction of 5-chlorothiophene-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:
5-chlorothiophene-2-carbaldehyde+thiosemicarbazide→this compound
化学反应分析
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the thiophene ring can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures.
科学研究应用
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.
Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of (2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.
相似化合物的比较
(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Used as an intermediate in organic synthesis.
5-Bromothiophene-2-carbaldehyde: Similar to the compound but with a bromine atom instead of chlorine, used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
6286-19-7 |
|---|---|
分子式 |
C6H6ClN3S2 |
分子量 |
219.7 g/mol |
IUPAC 名称 |
[(E)-(5-chlorothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H6ClN3S2/c7-5-2-1-4(12-5)3-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-3+ |
InChI 键 |
HPZHOKAWTSGMBP-YCRREMRBSA-N |
手性 SMILES |
C1=C(SC(=C1)Cl)/C=N/NC(=S)N |
规范 SMILES |
C1=C(SC(=C1)Cl)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


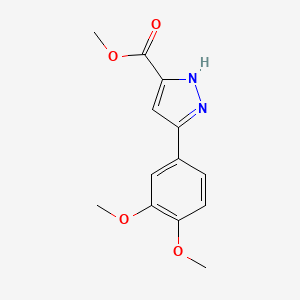
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
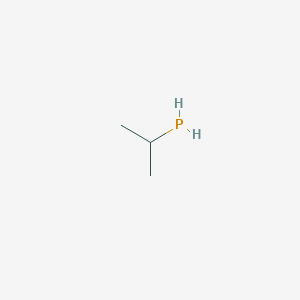
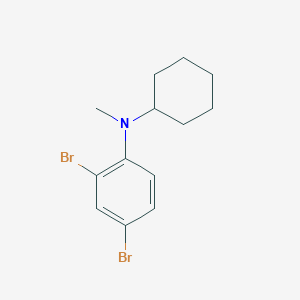


![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)
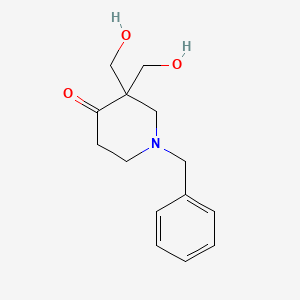

![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)
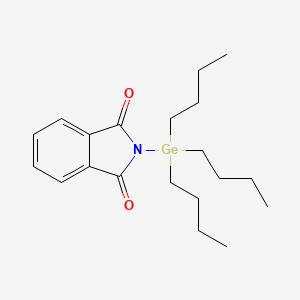
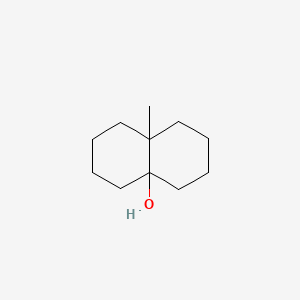
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
